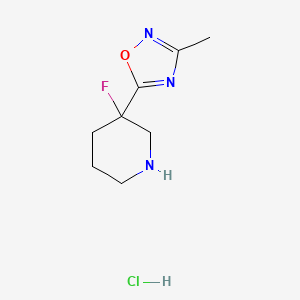
1-(2-methoxyphenyl)-1H-pyrazol-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)-1H-pyrazol-3-amine hydrochloride (MPH) is a compound composed of nitrogen, hydrogen, and chlorine atoms. It is a versatile compound and has been studied for its potential applications in scientific research and laboratory experiments. MPH is an important building block for the synthesis of a variety of compounds and is used in a range of fields, including medicine, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 1-(2-methoxyphenyl)-1H-pyrazol-3-amine hydrochloride is not yet fully understood. However, research has suggested that this compound binds to certain proteins in the body, which can affect the activity of enzymes and other proteins. This binding can lead to changes in the activity of certain proteins, which can lead to changes in the activity of certain metabolic pathways.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that this compound can affect the activity of certain enzymes and proteins, leading to changes in the activity of certain metabolic pathways. Additionally, this compound has been found to have an anti-inflammatory effect, which may be beneficial in the treatment of certain inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-methoxyphenyl)-1H-pyrazol-3-amine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it an ideal compound for use in a range of experiments. Additionally, this compound is relatively non-toxic, making it safe for use in experiments. However, this compound is not as soluble in water as some other compounds, making it more difficult to use in certain experiments.
Orientations Futures
The potential applications of 1-(2-methoxyphenyl)-1H-pyrazol-3-amine hydrochloride are vast and there are many potential future directions for research. This compound could be used to develop new pharmaceuticals, agrochemicals, and industrial enzymes. Additionally, this compound could be used to study the mechanism of action of certain proteins and enzymes, which could lead to a better understanding of how certain metabolic pathways work. This compound could also be used to develop new anti-inflammatory drugs, which could be beneficial in the treatment of certain inflammatory diseases. Finally, this compound could be used to develop new dyes and colorants, which could be used in a range of applications.
Méthodes De Synthèse
1-(2-methoxyphenyl)-1H-pyrazol-3-amine hydrochloride is synthesized via a two-step reaction. The first step involves the reaction of the amine group of 1-(2-methoxyphenyl)-1H-pyrazol-3-amine with hydrogen chloride. This produces this compound. The second step involves the reaction of the hydrochloride with a base such as sodium hydroxide. This results in the formation of the desired compound, this compound.
Applications De Recherche Scientifique
1-(2-methoxyphenyl)-1H-pyrazol-3-amine hydrochloride has been studied for its potential applications in scientific research and laboratory experiments. It has been used in the synthesis of a variety of compounds and can be used to create a range of products, including pharmaceuticals, dyes, and agrochemicals. This compound is also used in the synthesis of enzymes, which can be used in a range of applications, including the production of biofuels, the production of biodegradable plastics, and the production of industrial enzymes.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)pyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-14-9-5-3-2-4-8(9)13-7-6-10(11)12-13;/h2-7H,1H3,(H2,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZODHNAXMIVEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CC(=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B6610755.png)

![1,5-dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate hydrochloride](/img/structure/B6610761.png)


![3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B6610798.png)
![1-[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B6610802.png)
![tert-butyl 1-imino-1-oxo-1lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6610807.png)


![5-methylidene-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B6610836.png)

